N-(2,4-dimethylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide
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Description
N-(2,4-dimethylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide is a useful research compound. Its molecular formula is C28H25N3O4 and its molecular weight is 467.525. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
The synthesis of related compounds involves intricate reactions that yield molecules with specific properties. For example, the condensation of salicyl aldehyde with acetoacetic ester and methylamine produces derivatives with established molecular structures through x-ray crystallography, indicating the potential for detailed structural analysis in related compounds (Soldatenkov et al., 1996). Furthermore, the study of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide has provided new powder diffraction data, offering insights into their structure and potential as pesticides (Olszewska et al., 2011).
Electrochemical Properties
Research on tetrasubstituted tetraphenylethenes, including compounds similar in complexity to the queried molecule, has explored their synthesis and electrochemical properties. These studies have revealed significant insights into the compounds' behavior during oxidation and their potential applications in electronic materials (Schreivogel et al., 2006).
Crystallographic Analysis
Crystal structure analysis is pivotal in understanding the geometrical and electronic configurations of complex molecules. Research in this area has provided comprehensive details on the crystal structures of related acetamides, which are crucial for predicting the reactivity and interaction of these molecules in various environments (Gowda et al., 2007).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-4a,5a,6,7,8,9,9a,9b-octahydro-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O4/c1-18-12-13-22(19(2)16-18)29-24(32)17-31-25-21-10-6-7-11-23(21)35-26(25)27(33)30(28(31)34)15-14-20-8-4-3-5-9-20/h3-5,8-9,12-13,16,21,23,25-26H,6-7,10-11,14-15,17H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWKSGJNFJQDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3C4CCCCC4OC3C(=O)N(C2=O)CCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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